molecular formula C13H20N2O B1488655 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251377-12-4

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol

Cat. No.: B1488655
CAS No.: 1251377-12-4
M. Wt: 220.31 g/mol
InChI Key: JZENRRUYAGCMBT-UHFFFAOYSA-N
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Description

. These compounds consist of a piperidine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol typically involves the reaction of 4-(aminomethyl)piperidine with a suitable phenol derivative under controlled conditions. The reaction can be carried out using reagents such as formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.

  • Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Amines, alcohols, and other reduced derivatives.

  • Substitution: : Alkylated or acylated piperidines.

Scientific Research Applications

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : The compound may be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

  • Industry: : It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.

Comparison with Similar Compounds

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol is similar to other phenylpiperidines, such as 4-(aminomethyl)pyridine and 1-(1-methylpiperidin-4-yl)piperidin-4-amine. its unique structure, particularly the presence of the phenol group, distinguishes it from these compounds and may confer different chemical and biological properties.

List of Similar Compounds

  • 4-(Aminomethyl)pyridine

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

  • Other phenylpiperidines

Properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-11-4-6-15(7-5-11)10-12-2-1-3-13(16)8-12/h1-3,8,11,16H,4-7,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZENRRUYAGCMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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